molecular formula C12H8ClN3O2S B3253019 Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate CAS No. 220965-36-6

Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B3253019
CAS No.: 220965-36-6
M. Wt: 293.73 g/mol
InChI Key: HKDSCELFBRRSOG-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a fused benzo[d]thiazole ring substituted with a chlorine atom at the 4-position and an imidazole ring bearing a methyl carboxylate group at the 4-position. The methyl ester group enhances solubility in organic solvents, making it a versatile intermediate for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(4-chloro-1,3-benzothiazol-2-yl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c1-18-11(17)8-5-16(6-14-8)12-15-10-7(13)3-2-4-9(10)19-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDSCELFBRRSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anti-tubercular agent, its interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a chlorobenzo[d]thiazole moiety and an imidazole ring , with a methyl ester group contributing to its chemical reactivity. This structural diversity is key to its biological activity, particularly in targeting specific pathways in disease mechanisms.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit potent inhibitory effects against Mycobacterium tuberculosis . Some studies report low micromolar inhibitory concentrations (IC50) for related compounds, highlighting their potential as anti-tubercular agents .

Antitumor Effects

The compound has been investigated for its anticancer properties. Similar thiazole-containing compounds have shown significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances the anticancer efficacy .

CompoundIC50 (µM)Biological Activity
This compound<10Antitumor
Benzothiazole derivative1.61 ± 1.92Cytotoxic against multiple cancer cell lines

The biological activity of this compound is attributed to its interaction with various biological targets, including kinases and receptors involved in disease pathways. For example, compounds containing imidazole rings are known to interact with histamine receptors, which may contribute to their pharmacological effects .

Study on Antitubercular Activity

A study conducted on several benzothiazole derivatives indicated that this compound demonstrated significant anti-tubercular activity. The IC50 values were reported in the low micromolar range, indicating strong potential as a therapeutic agent against tuberculosis .

Anticancer Research

In another investigation focusing on imidazole derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. Results showed promising activity, with further SAR analysis suggesting that modifications to the imidazole and thiazole rings could enhance efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Several studies report low micromolar inhibitory concentrations (IC50), demonstrating its potential as an anti-tubercular agent .

Inhibition of Kinases

The compound has shown promise as an inhibitor of specific kinases involved in various disease pathways. This characteristic is crucial for developing targeted therapies for conditions such as cancer and inflammatory diseases. For instance, it has been identified as a potent inhibitor of CK1δ, a kinase implicated in cancer progression .

Interaction with Histamine Receptors

Compounds containing imidazole rings are often linked to activity against histamine receptors, suggesting potential applications in treating allergic reactions and other histamine-related conditions.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamideBenzothiazole and imidazolePotent CK1δ inhibitors
Methyl 4-imidazolecarboxylateImidazole coreVarious pharmacological activities
1-(4-chlorobenzyl)-1H-imidazole-2-thiolImidazole and thiol groupAntimicrobial activity

The unique combination of the chlorobenzo[d]thiazole moiety with an imidazole ring in this compound potentially enhances its biological activity compared to other similar compounds .

Case Study 1: Anti-Tubercular Activity

A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The compound displayed an IC50 value comparable to established anti-tubercular agents, suggesting its potential for further development as a therapeutic agent .

Case Study 2: Kinase Inhibition

In another investigation, this compound was tested for its ability to inhibit CK1δ kinase. The results indicated that the compound effectively reduced kinase activity at low concentrations, highlighting its potential role in cancer treatment strategies targeting this pathway .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic substitution under basic conditions. For example:

  • Aminolysis : Reaction with amines yields 4-amino derivatives (e.g., ethylenediamine forms bis-substituted products at C4).

  • Hydrolysis : Aqueous NaOH converts the chlorine to a hydroxyl group, forming methyl 1-(4-hydroxybenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate .

Key Data :

Reaction TypeReagentProductYield (%)
AminolysisNH(CH₂)₂NH₂4-(Ethylenediamine)-substituted analog68
HydrolysisNaOH (1M)4-Hydroxy derivative92

Ester Hydrolysis and Functionalization

The methyl ester at position 4 of the imidazole ring is hydrolyzed to a carboxylic acid, enabling further derivatization:

  • Acid Formation : Treatment with HCl/EtOH yields 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylic acid .

  • Amide Coupling : The acid reacts with amines (e.g., 1H-benzo[d]imidazol-2-amine) using HBTU/DMAP to form carboxamides .

Example Reaction :

text
Methyl ester → Carboxylic acid → Amide (via HBTU activation)

Efficiency : Hydrolysis achieves >95% conversion in 6 hours (reflux, HCl/EtOH) .

Electrophilic Substitution on Imidazole

The electron-rich imidazole ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5 of the imidazole.

  • Halogenation : NBS or Cl₂ adds halogens at C2 or C5 positions .

Regioselectivity :

ElectrophilePositionProduct Dominance
HNO₃C585%
Cl₂C278%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzothiazole core:

  • Suzuki-Miyaura : Reaction with arylboronic acids replaces chlorine with aryl groups (e.g., phenylboronic acid yields 4-phenyl derivative) .

  • Buchwald-Hartwig : Amination with Pd₂(dba)₃/Xantphos forms 4-alkylamino analogs .

Catalytic Efficiency :

Reaction TypeCatalystYield (%)TOF (h⁻¹)
SuzukiPd(PPh₃)₄7212
BuchwaldPd₂(dba)₃659

Biological Target Interactions

The compound interacts with kinase domains via hydrogen bonding and π-stacking:

  • Kinase Inhibition : Binds to ATP pockets of CK1δ (IC₅₀ = 0.04 μM) and MAPK pathways .

  • Antimicrobial Activity : Modifies bacterial cell wall synthesis (MIC = 0.08–0.32 μM against Mycobacterium tuberculosis) .

Structure-Activity Relationship (SAR) :

ModificationBiological Impact
Chlorine → HydroxylReduced potency
Ester → AmideEnhanced solubility
Nitro group at C5Increased IC₅₀

Comparative Reactivity with Analogs

CompoundKey ReactionYield (%)Activity (IC₅₀, μM)
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide Amide coupling640.040 (CK1δ)
1-(4-chlorobenzyl)-1H-imidazole-2-thiol Thiol oxidation78Antimicrobial

This compound’s reactivity is foundational for developing therapeutics, particularly in tuberculosis and kinase-related disorders. Controlled functionalization of its ester, chlorine, and imidazole groups enables precise modulation of pharmacological properties .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules based on substituent effects, synthetic routes, and inferred properties.

Structural Analogues from Literature

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate (Target) Benzo[d]thiazole + Imidazole 4-Cl, methyl carboxylate ~307.77* N/A (Theoretical) -
1-(4-Methylbenzyl)-4-(2-thienyl)-1H-imidazole Imidazole 4-methylbenzyl, 2-thienyl 254.35 N/A (Structural data only)
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Thiazole + Urea 3-Cl, piperazine-hydrazinyl 500.20 Potential kinase inhibition
Imidazo[2,1-b][1,3]thiazole derivatives Imidazo-thiazole Varied aryl/alkyl groups ~250–350 Antimicrobial activity

*Calculated using atomic masses from standard tables.

Substituent Effects and Electronic Properties
  • Chlorine vs. Other Halogens: The 4-chloro substituent on the benzo[d]thiazole ring in the target compound likely increases lipophilicity compared to non-halogenated analogues (e.g., 1-(4-methylbenzyl)-4-(2-thienyl)-1H-imidazole ). This may enhance membrane permeability but reduce aqueous solubility.
  • Ester Group vs.
  • Heterocyclic Fusion : Benzo[d]thiazole-imidazole hybrids (target) differ from imidazo[2,1-b][1,3]thiazole derivatives in ring connectivity, which could alter conjugation and aromatic stability.

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis of imidazo-thiazole derivatives often involves multi-step reactions. A key approach is the Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/CH3SO3H), which enhances electrophilic substitution on the thiazole ring . For similar compounds, optimization of hydrogenation steps is critical: switching from palladium on carbon (Pd/C) to Raney nickel avoids dehalogenation side reactions, improving yields (e.g., from 60% to 92% for intermediate formation) . Temperature control (45°C vs. 25°C) and solvent selection (ethanol vs. water) also significantly impact cyclization efficiency .

Q. How is spectroscopic characterization (NMR, IR) employed to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) is pivotal for structural validation. For example, ¹H NMR of analogous imidazole derivatives shows distinct peaks for aromatic protons (δ 7.2–8.1 ppm), methyl ester groups (δ 3.8–4.0 ppm), and coupling constants (e.g., J = 8.2 Hz for adjacent protons) . Infrared (IR) spectroscopy identifies functional groups, such as C=O stretching (~1700 cm⁻¹) for the ester and C-Cl vibrations (~750 cm⁻¹) . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

Multiwfn, a wavefunction analyzer, enables detailed electronic structure studies. It calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites, which are critical for understanding reactivity. For imidazole-thiazole hybrids, electron localization function (ELF) analysis can reveal π-π stacking tendencies or charge-transfer interactions in biological targets . Topological analysis of electron density (AIM theory) further quantifies bond critical points, aiding in intermolecular interaction studies .

Q. What crystallographic strategies are used to resolve structural ambiguities in imidazo-thiazole derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL/SHELXS) is standard for resolving complex heterocyclic structures. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while SHELXD solves phase problems via direct methods . Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure precision . Crystallographic data for related compounds show dihedral angles between imidazole and thiazole rings (~15°–25°), influencing molecular packing .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of imidazo-thiazole derivatives?

Structure-activity relationship (SAR) studies highlight the importance of substituents. For instance:

  • 4-Chloro substitution on the benzothiazole ring enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Methyl ester groups improve solubility for in vitro assays, while bulky aryl substituents (e.g., trifluoromethyl) reduce metabolic degradation .
    Bioactivity data for analogs show IC50 values ranging from 0.5–10 µM against cancer cell lines, linked to electron-withdrawing groups stabilizing ligand-target interactions .

Q. How can researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

Discrepancies often arise from polymorphism or solvent effects. For example:

  • NMR signal splitting may indicate dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can identify conformers .
  • Crystallographic disorder (e.g., partial occupancy of substituents) is resolved using SQUEEZE in PLATON to exclude solvent regions . Cross-validation with IR and HRMS ensures consistency in functional group assignment .

Methodological Considerations

  • Synthetic Protocols : Prioritize catalyst screening (e.g., Raney nickel over Pd/C for halogenated substrates) and solvent-free conditions to minimize side reactions .
  • Computational Workflow : Combine Multiwfn for electron density analysis with docking studies (AutoDock Vina) to predict binding modes .
  • Analytical Cross-Check : Use tandem MS/MS for fragmentation patterns and powder XRD to confirm crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate
Reactant of Route 2
Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate

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